1-(3-Methoxyphenyl)propan-1-amine

Vue d'ensemble

Description

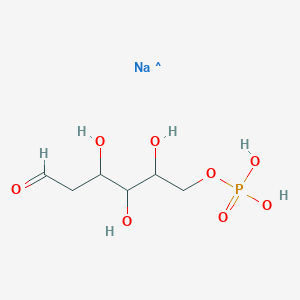

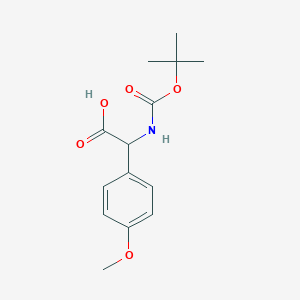

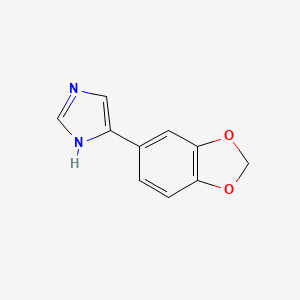

1-(3-Methoxyphenyl)propan-1-amine , also known by its IUPAC name (1R)-1-(3-methoxyphenyl)-1-propanamine , is a chemical compound with the molecular formula C10H15NO . It falls within the class of amines and contains a methoxy group (–OCH3) attached to the phenyl ring. The compound exhibits chirality, with the ®-stereoisomer being the predominant form .

Synthesis Analysis

The synthesis of 1-(3-Methoxyphenyl)propan-1-amine involves several methods. One notable approach is the transaminase-mediated chiral selective synthesis . In this process, transaminases catalyze the conversion of 1-(3-methylphenyl)ethan-1-one to the desired (1R)-(3-methylphenyl)ethan-1-amine. The enzyme ATA-025 has been identified as particularly effective for this bioconversion, with dimethylsulfoxide (DMSO) serving as the optimal co-solvent .

Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)propan-1-amine consists of a three-carbon aliphatic chain (propane) linked to a phenyl ring. The methoxy group is attached to the phenyl ring at the para position (position 3). The compound’s stereochemistry is crucial, with the ®-configuration being biologically relevant .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(3-Methoxyphenyl)propan-1-amine has been utilized in various synthetic processes. For instance, it was involved in synthesizing an optical active intermediate for (R,R)-formoterol, achieved from D-alanine with a 65% overall yield via a simple route including protecting amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection (Fan et al., 2008). Additionally, research on reactions of 3-methoxyphenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines highlighted the kinetics and mechanisms in these processes, providing insights into the interaction and reactivity of these compounds (Castro et al., 2001).

Biological and Pharmacological Aspects

1-(3-Methoxyphenyl)propan-1-amine derivatives have shown potential in biological applications. For instance, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, was synthesized and found to inhibit tyrosinase activity in melanin biosynthesis, suggesting its use as a skin whitening agent (Choi et al., 2002). Also, the synthesis and properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, including 1-(3-Methoxyphenyl)propan-1-amine, showed improved antimicrobial properties, indicating their potential as antiseptics in medical applications (Jafarov et al., 2019).

Material Science and Engineering

In material science, 1-(3-Methoxyphenyl)propan-1-amine has been utilized in the modification of materials. For example, the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 1-(3-Methoxyphenyl)propan-1-amine derivatives, led to the formation of amine-treated polymers with potential for medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Catalysis and Reaction Mechanisms

1-(3-Methoxyphenyl)propan-1-amine is also significant in catalysis research. For instance, it has been used in the study of catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, providing insights into the influence of reaction parameters and the potential for industrial-scale applications (Bassili & Baiker, 1990).

Safety and Hazards

- Safety Data Sheet : Detailed safety information can be found in the MSDS.

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOYYTCNJPJMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595686 | |

| Record name | 1-(3-Methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)propan-1-amine | |

CAS RN |

473732-60-4 | |

| Record name | α-Ethyl-3-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1603399.png)